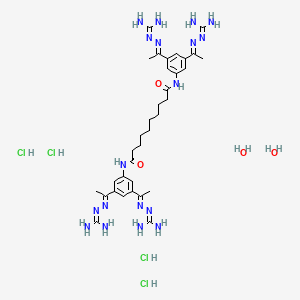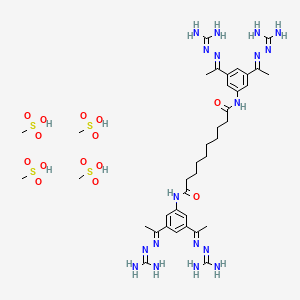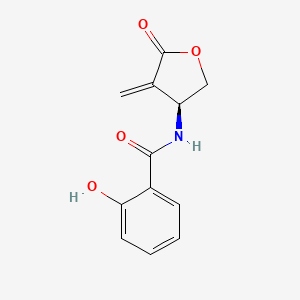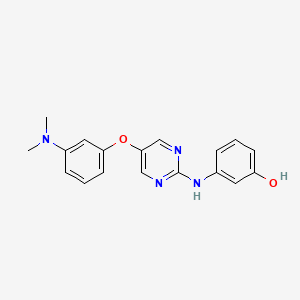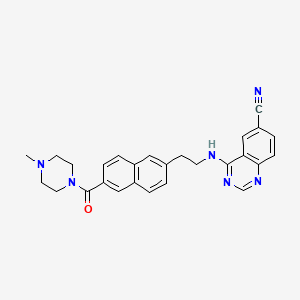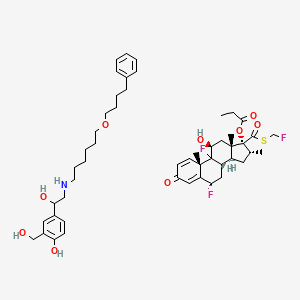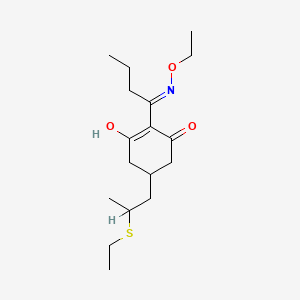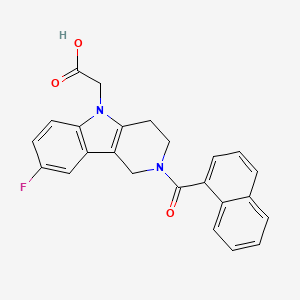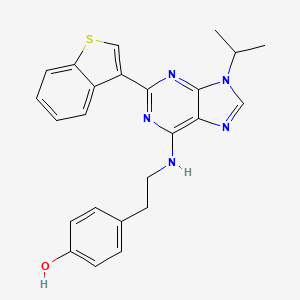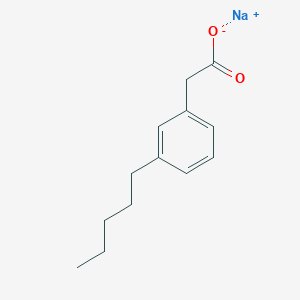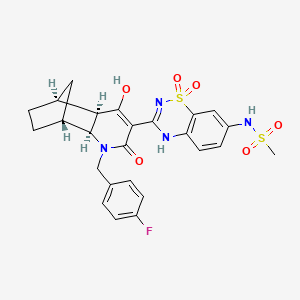
SK-216
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SK-216, also known as Plasminogen activator inhibitor-1 (PAI-1) inhibitor, is a specific PAI-1 inhibitor. this compound reduced the extent of angiogenesis in the tumors and inhibited VEGF-induced migration and tube formation by human umbilical vein endothelial cells in vitro. This compound reduced the degree of bleomycin-induced pulmonary fibrosis in mice. Targeting PAI-1 as a downstream effector of TGF-β could be a promising therapeutic strategy for pulmonary fibrosis.
Wissenschaftliche Forschungsanwendungen
SK-216 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Onkologie: Es hat sich gezeigt, dass es in verschiedenen Krebsmodellen das Tumorwachstum, die Metastasierung und die Angiogenese unterdrückt
Lungenfibrose: Es wurde festgestellt, dass this compound das Ausmaß der Bleomycin-induzierten Lungenfibrose bei Mäusen reduziert.
Hemmung der Angiogenese: Die Verbindung hemmt die VEGF (Vascular Endothelial Growth Factor)-induzierte Migration und Tubulusbildung in menschlichen Nabelschnurvenenendothelzellen.
Epitheliale-mesenchymale Transition: This compound schwächt die TGF-β (Transforming Growth Factor-beta)-abhängige epitheliale-mesenchymale Transition und die Differenzierung von Fibroblasten zu Myofibroblasten.
Wirkmechanismus
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that this compound may serve as a novel drug to prevent lung metastasis in human osteosarcoma .
Action Environment
Biochemische Analyse
Biochemical Properties
Cellular Effects
SK-216 has been shown to suppress the invasion activity of 143B cells, a type of human osteosarcoma cell . It does not influence their proliferation or migration .
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce MMP-13 secretion in a dose-dependent manner over time
Dosage Effects in Animal Models
In animal models, the administration of this compound has been found to reduce the size of subcutaneous tumors and the extent of metastases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SK-216 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Benzoxazole Ring: This involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Naphthalene Derivative Formation: The benzoxazole intermediate is then reacted with a naphthalene derivative through a Friedel-Crafts acylation reaction.
Side Chain Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification Techniques: Using methods such as recrystallization and chromatography to achieve high purity.
Scalability: Ensuring that the process can be scaled up without compromising the quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SK-216 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Benzoxazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von SK-216
Eigenschaften
IUPAC Name |
disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTGMMYYLGKWIK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NNa2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of SK-216?
A: this compound functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, this compound effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]
Q2: How does this compound impact the epithelial-mesenchymal transition (EMT) process?
A: Research suggests that this compound can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for this compound in mitigating fibrotic processes driven by EMT. []
Q3: What is the role of this compound in tumor growth and metastasis?
A: Studies have shown that this compound demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]
Q4: Is the anti-tumor effect of this compound dependent on the tumor's PAI-1 production?
A: Interestingly, research suggests that the anti-tumor efficacy of this compound is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of this compound. []
Q5: What evidence exists for the in vivo efficacy of this compound in fibrotic diseases?
A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of this compound in combating fibrotic diseases. []
Q6: Are there other potential applications of this compound besides cancer and fibrosis?
A: Research indicates that this compound might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, this compound administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []
Q7: What are the limitations in the current understanding of this compound?
A: While existing research offers valuable insights into the biological activity of this compound, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of this compound for its translation into clinical practice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
